3,5-Dibromoimidazo[1,2-a]pyrazine: A Technical Overview for Researchers
3,5-Dibromoimidazo[1,2-a]pyrazine: A Technical Overview for Researchers
CAS Number: 63744-21-8
This technical guide provides an in-depth overview of 3,5-Dibromoimidazo[1,2-a]pyrazine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document outlines its chemical properties, synthesis strategies, and the biological significance of the broader imidazo[1,2-a]pyrazine scaffold.
Chemical and Physical Properties
3,5-Dibromoimidazo[1,2-a]pyrazine is a dibrominated derivative of the imidazo[1,2-a]pyrazine core. The presence of two bromine atoms significantly influences the molecule's electronic properties and reactivity, making it a versatile intermediate for further chemical modifications.
| Property | Value | Source |
| CAS Number | 63744-21-8 | [1][2] |
| Molecular Formula | C₆H₃Br₂N₃ | [2] |
| Molecular Weight | 276.92 g/mol | [2] |
| IUPAC Name | 3,5-dibromoimidazo[1,2-a]pyrazine | [2] |
Synthesis of Imidazo[1,2-a]pyrazines and their Brominated Derivatives
The synthesis of the imidazo[1,2-a]pyrazine core generally involves the condensation of a 2-aminopyrazine with an α-halocarbonyl compound.[3] However, the direct and selective bromination of the imidazo[1,2-a]pyrazine scaffold to yield the 3,5-dibromo isomer can be challenging. Reports suggest that direct bromination often results in poor yields and the formation of inseparable mixtures of dibrominated regioisomers.[4]
A more controlled approach to obtaining specifically substituted dibromoimidazo[1,2-a]pyrazines involves starting with a pre-brominated pyrazine ring. For instance, the synthesis of 6,8-dibromoimidazo[1,2-a]pyrazine is achieved through the condensation of 2-amino-3,5-dibromopyrazine.[3] This suggests that a strategic selection of starting materials is crucial for achieving the desired substitution pattern.
Below is a generalized workflow for the synthesis of substituted imidazo[1,2-a]pyrazines.
Biological Activity of Imidazo[1,2-a]pyrazine Derivatives
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These include roles as kinase inhibitors and modulators of key signaling pathways.
Modulation of the cGAS-STING Pathway
Certain imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). ENPP1 is a negative regulator of the cGAS-STING pathway, a critical component of the innate immune system. By inhibiting ENPP1, these compounds can enhance the immune response, which is a promising strategy in cancer immunotherapy.
The diagram below illustrates the role of ENPP1 in the cGAS-STING pathway and the point of intervention for imidazo[1,2-a]pyrazine-based inhibitors.
Anticancer Activity
Various derivatives of the imidazo[1,2-a]pyrazine and related imidazo[1,2-a]pyridine scaffolds have been synthesized and evaluated for their anticancer properties. The table below summarizes the in vitro cytotoxic activity of selected compounds against different cancer cell lines.
| Compound ID | Scaffold | Modifications | Cell Line | IC₅₀ (µM) | Source |
| 12b | Imidazo[1,2-a]pyridine | 2-(4-aminophenyl)-N-(tert-butyl)-3-amine | Hep-2 | 11 | [5] |
| HepG2 | 13 | [5] | |||
| MCF-7 | 11 | [5] | |||
| A375 | 11 | [5] | |||
| 18 | Imidazo[1,2-a]pyridine | 2-(2,4-difluorophenyl)-3-(p-chloro-phenylamino) | B16F10 | 14.39 ± 0.04 | |
| 12 | Imidazo[1,2-a]pyridine | 2-(nitrophenyl)-3-(p-chlorophenylamino) | HT-29 | 4.15 ± 2.93 |
Experimental Protocols
General Procedure for the Synthesis of Imidazo[1,2-a]pyrazine Derivatives:
A mixture of the appropriate 2-aminopyrazine derivative and an α-halocarbonyl compound is typically refluxed in a suitable solvent, such as ethanol or methanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Further purification can be achieved by recrystallization or column chromatography.
Note on Bromination:
The direct bromination of the imidazo[1,2-a]pyrazine core often requires careful control of reaction conditions to manage regioselectivity. The use of brominating agents such as N-bromosuccinimide (NBS) has been reported for related heterocyclic systems. However, as previously mentioned, this can lead to mixtures of products.[4]
Conclusion
3,5-Dibromoimidazo[1,2-a]pyrazine represents a valuable chemical entity for the development of novel therapeutics. Its synthesis, while potentially challenging in terms of regioselectivity, provides a platform for accessing a diverse range of functionalized molecules. The broader imidazo[1,2-a]pyrazine scaffold has demonstrated significant potential in modulating key biological pathways, particularly in the context of cancer immunotherapy and kinase inhibition. Further research into the specific properties and applications of the 3,5-dibromo derivative is warranted.
References
- 1. 63744-21-8|3,5-Dibromoimidazo[1,2-a]pyrazine|BLD Pharm [bldpharm.com]
- 2. 3,5-Dibromoimidazo[1,2-a]pyrazine | C6H3Br2N3 | CID 14207592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
